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molecular formula C7H7F2NO2S B8468598 Ethyl 2-(difluoromethyl)thiazole-4-carboxylate

Ethyl 2-(difluoromethyl)thiazole-4-carboxylate

Cat. No. B8468598
M. Wt: 207.20 g/mol
InChI Key: LVWBRWIFAUOKQJ-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

A mixture of 2,2-difluoroethanethioamide (1.023 g, 9.21 mmol) and ethyl bromopyruvate (1.150 mL, 9.21 mmol) in EtOH (20 mL) was heated to 50° C. for 2 h.
Quantity
1.023 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:6])[C:3](=[S:5])[NH2:4].Br[CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11]>CCO>[F:1][CH:2]([F:6])[C:3]1[S:5][CH:8]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:4]=1

Inputs

Step One
Name
Quantity
1.023 g
Type
reactant
Smiles
FC(C(N)=S)F
Name
Quantity
1.15 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C=1SC=C(N1)C(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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